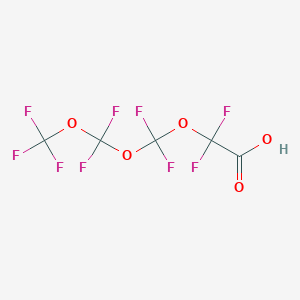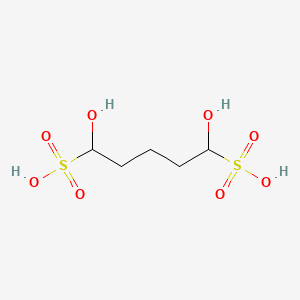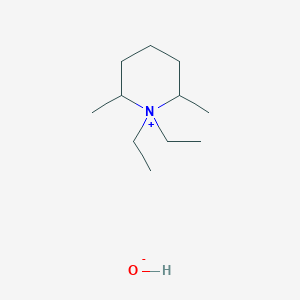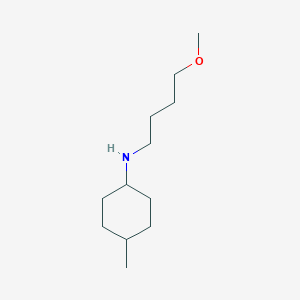
3-Chloro-4-(oxetan-3-yloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(oxetan-3-yloxy)benzonitrile: is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an oxetane ring at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(oxetan-3-yloxy)benzonitrile typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Nitrile Formation: The nitrile group can be introduced via the dehydration of an aldoxime derived from the corresponding aldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: May serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand its interactions with biological molecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of various products depending on the reaction environment.
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzonitrile: Similar structure but lacks the oxetane ring.
4-(Oxetan-3-yloxy)benzonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzonitrile: Similar structure with a fluorine atom instead of the oxetane ring.
Uniqueness: 3-Chloro-4-(oxetan-3-yloxy)benzonitrile is unique due to the presence of both the chlorine atom and the oxetane ring, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in chemistry and industry.
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
3-chloro-4-(oxetan-3-yloxy)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2 |
InChI-Schlüssel |
HHKJYOSOQMLNIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)







![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)



